N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-Fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a fluorophenyl group, a quinazolinone moiety, and a sulfanylacetamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of an appropriate o-aminobenzamide derivative with a carbonyl compound under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.
Biology: Biologically, N-(4-Fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has shown potential in various biological assays. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Medically, this compound has been investigated for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for the development of new products and technologies.
Mechanism of Action
The mechanism by which N-(4-Fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-Fluorophenyl)benzamide: A simpler compound lacking the quinazolinone and sulfanylacetamide groups.
N-(4-Fluorophenyl)acetamide: Similar to the target compound but without the quinazolinone moiety.
2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide: Lacking the fluorophenyl group.
Uniqueness: N-(4-Fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide stands out due to its combination of fluorophenyl, quinazolinone, and sulfanylacetamide groups. This unique structure provides it with distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c23-15-10-12-16(13-11-15)24-20(27)14-29-22-25-19-9-5-4-8-18(19)21(28)26(22)17-6-2-1-3-7-17/h1-13H,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHPWDIHNCDSKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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